![molecular formula C5H10N2O2S B11483993 (4-Hydroxythiolan-3-yl)urea](/img/structure/B11483993.png)
(4-Hydroxythiolan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxythiolan-3-yl)urea is an organic compound with the molecular formula C5H10N2O2S It is a derivative of urea, featuring a thiolane ring substituted with a hydroxyl group at the fourth position and a urea moiety at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxythiolan-3-yl)urea typically involves the reaction of 4-hydroxythiolane with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another approach involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable and environmentally friendly methods. For instance, the use of water as a solvent and the avoidance of organic co-solvents make the process more sustainable . Additionally, the reaction conditions can be optimized to promote high yields and chemical purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxythiolan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiolane derivatives.
Scientific Research Applications
(4-Hydroxythiolan-3-yl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Hydroxythiolan-3-yl)urea involves its interaction with molecular targets through hydrogen bonding and covalent modifications. The hydroxyl group and urea moiety enable the compound to form multiple hydrogen bonds, which can stabilize enzyme-inhibitor complexes and modulate protein functions . Additionally, the thiolane ring can undergo redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
1,3-Disubstituted Ureas: These compounds contain two substituents on the urea moiety and exhibit similar biological activities.
Thiourea Derivatives: These compounds have a sulfur atom replacing the oxygen in the urea moiety and show comparable chemical reactivity.
Hydroxyurea: A well-known compound used in the treatment of sickle cell anemia and certain cancers.
Uniqueness: (4-Hydroxythiolan-3-yl)urea is unique due to its combination of a thiolane ring and a urea moiety, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its hydrogen bonding capabilities, making it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C5H10N2O2S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
(4-hydroxythiolan-3-yl)urea |
InChI |
InChI=1S/C5H10N2O2S/c6-5(9)7-3-1-10-2-4(3)8/h3-4,8H,1-2H2,(H3,6,7,9) |
InChI Key |
PDTJSUVDOSWVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.